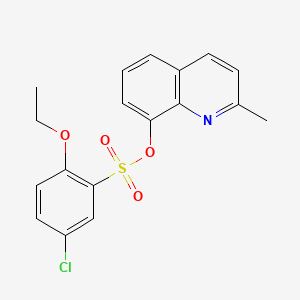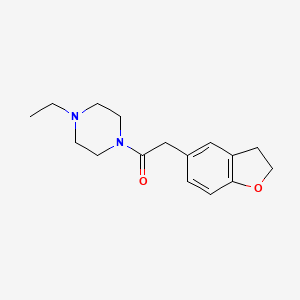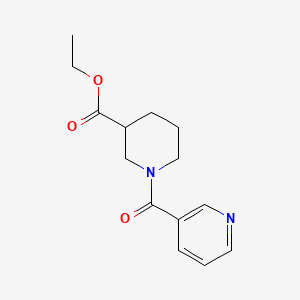
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The quinoline core is then further functionalized to introduce the 2-methyl and 8-quinolinyl groups.
The next step involves the sulfonation of the quinoline derivative to introduce the 5-chloro-2-ethoxybenzenesulfonate group. This can be achieved using chlorosulfonic acid and subsequent reaction with 2-ethoxybenzene .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It can be used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline core can also intercalate into DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the sulfonate group.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8-position.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate is unique due to the presence of both the quinoline core and the sulfonate group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H16ClNO4S |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) 5-chloro-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-23-15-10-9-14(19)11-17(15)25(21,22)24-16-6-4-5-13-8-7-12(2)20-18(13)16/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
LAOCGEOADJVNDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1H-1,2,4-triazol-5-amine](/img/structure/B13370516.png)
![2-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13370525.png)
![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-(5-chloropyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13370542.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13370544.png)
![N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B13370548.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370550.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
![4-(4-Methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13370567.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13370574.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13370578.png)
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370584.png)
